molecular formula C20H32O2 B101527 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)- CAS No. 18403-59-3

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-

Cat. No. B101527
CAS RN: 18403-59-3
M. Wt: 304.5 g/mol
InChI Key: WPFCIJSORUPKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-, commonly known as Vitamin E, is a group of fat-soluble compounds that are essential for human health. It was first discovered in 1922 by Herbert McLean Evans and Katherine Scott Bishop. Vitamin E is a potent antioxidant that protects the body from oxidative damage caused by free radicals. It is also involved in various physiological functions such as immune function, regulation of gene expression, and cell signaling.

Mechanism of Action

Vitamin E acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. It also regulates gene expression and modulates cell signaling pathways, which are important for various physiological functions.
Biochemical and Physiological Effects:
Vitamin E has been shown to have various biochemical and physiological effects. It has been shown to improve immune function, reduce inflammation, and enhance endothelial function. Vitamin E has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Vitamin E has several advantages for lab experiments. It is readily available, stable, and easy to handle. However, it has some limitations, such as its low solubility in water and its potential to interfere with other assays.

Future Directions

There are several future directions for research on Vitamin E. Some of these include:
1. Studying the effects of Vitamin E on the gut microbiome and its potential role in the prevention and treatment of various diseases.
2. Investigating the effects of Vitamin E on epigenetic modifications and its potential role in regulating gene expression.
3. Exploring the potential of Vitamin E as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
4. Developing new formulations of Vitamin E that improve its bioavailability and efficacy.
5. Investigating the role of Vitamin E in modulating the immune response and its potential use in immunotherapy.
Conclusion:
Vitamin E is a potent antioxidant that has several potential health benefits. It has been extensively studied for its role in the prevention and treatment of various diseases. Vitamin E has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Vitamin E, which could lead to the development of new therapies and treatments for various diseases.

Synthesis Methods

Vitamin E can be synthesized chemically or extracted from natural sources such as vegetable oils, nuts, and seeds. The chemical synthesis of Vitamin E involves several steps, including the condensation of 2,4,6-trimethylphenol with isophthalic acid, followed by the reduction of the resulting intermediate to produce Vitamin E.

Scientific Research Applications

Vitamin E has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-aging properties. Vitamin E has also been studied for its role in the prevention and treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and diabetes.

properties

CAS RN

18403-59-3

Product Name

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

2,2,4-trimethyl-7-(2,4,4-trimethylpentan-2-yl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C20H32O2/c1-13-11-20(7,8)22-17-10-15(16(21)9-14(13)17)19(5,6)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3

InChI Key

WPFCIJSORUPKTC-UHFFFAOYSA-N

SMILES

CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C

Canonical SMILES

CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C

Other CAS RN

18403-59-3

Origin of Product

United States

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